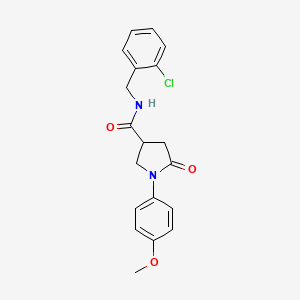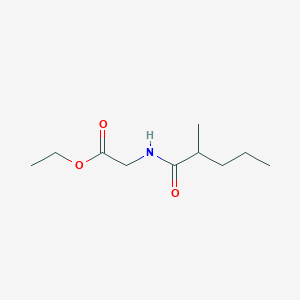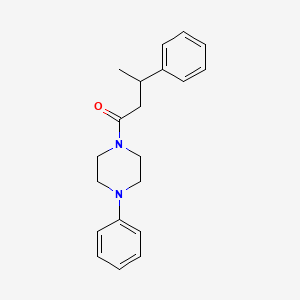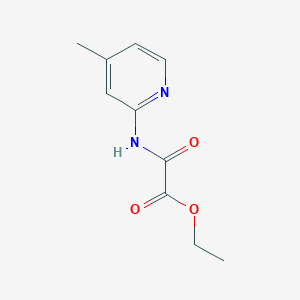![molecular formula C10H17N3O2S B11171574 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171574.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced by reacting the thiadiazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Formation of the Butanamide Moiety: The final step involves the reaction of the ethoxymethyl-substituted thiadiazole with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- N-[5-(ethoxy)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C10H17N3O2S/c1-4-15-6-9-12-13-10(16-9)11-8(14)5-7(2)3/h7H,4-6H2,1-3H3,(H,11,13,14) |
InChI Key |
UDDFQPMUNOBOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171499.png)
![Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B11171504.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11171507.png)
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11171511.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11171522.png)
![1-(furan-2-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11171537.png)


![1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11171550.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11171557.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(phenylsulfanyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11171561.png)

